Methyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-carboxylat

Übersicht

Beschreibung

Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate is a heterocyclic compound that belongs to the carbazole family Carbazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds

Wissenschaftliche Forschungsanwendungen

Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate has several scientific research applications:

Wirkmechanismus

Mode of Action

It is known that the compound can undergo oxidation reactions . The nature of the selected oxidant can influence the outcome of these reactions . For instance, oxidation at position 1 can produce 2,3,4,9-tetrahydro-1H-carbazol-1-one .

Biochemical Pathways

The compound’s oxidation can lead to the formation of various functionalized tetrahydrocarbazoles . These products could potentially interact with various biochemical pathways, influencing their downstream effects.

Result of Action

Tetrahydrocarbazole derivatives, which can be produced from this compound, have exhibited a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .

Action Environment

The action, efficacy, and stability of Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate can be influenced by various environmental factors. For instance, the nature of the oxidant, solvent, and the concentration of reactants can affect the compound’s oxidation process . .

Biochemische Analyse

Biochemical Properties

Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with hydroxylamine hydrochloride, urea, and thiourea under different conditions, leading to the formation of various derivatives . These interactions suggest that Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate can modulate enzyme activity and protein function, potentially affecting various biochemical pathways.

Cellular Effects

Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate has been shown to exert significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, carbazole derivatives, including Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate, have been reported to exhibit antitumor, antibacterial, antifungal, and anti-HIV activities . These effects are mediated through the modulation of specific signaling pathways and gene expression profiles, leading to altered cellular responses.

Molecular Mechanism

The molecular mechanism of action of Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate involves several key processes. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the compound has been shown to interact with hydroxylamine hydrochloride, leading to the formation of 1-hydroxyimino-2,3,4,9-tetrahydro-1H-carbazoles . These interactions suggest that Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate can modulate enzyme activity and influence various molecular pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate have been observed to change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. For example, the reaction of Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate with hydroxylamine hydrochloride in alcoholic KOH has been monitored over time, revealing the formation of various derivatives . These studies provide insights into the temporal dynamics of the compound’s effects on cellular processes.

Dosage Effects in Animal Models

The effects of Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with specific dosages required to achieve desired biological outcomes. At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications . These findings underscore the need for careful consideration of dosage when using Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate in experimental and clinical settings.

Metabolic Pathways

Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound’s metabolism can influence metabolic flux and metabolite levels, potentially affecting overall cellular function. For instance, the interaction of Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate with hydroxylamine hydrochloride and other reagents under different conditions leads to the formation of various derivatives, indicating its involvement in complex metabolic processes .

Transport and Distribution

The transport and distribution of Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation. Studies have shown that carbazole derivatives can be transported across cell membranes and distributed within various cellular compartments . These interactions are essential for the compound’s biological effects and therapeutic potential.

Subcellular Localization

The subcellular localization of Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, carbazole derivatives have been observed to localize within the nucleus, mitochondria, and other organelles, where they exert their biological effects . Understanding the subcellular localization of Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate is essential for elucidating its mechanism of action and therapeutic potential.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate typically involves the Fischer indole synthesis. This method uses phenylhydrazine and cyclohexanone as starting materials, which undergo cyclization in the presence of an acid catalyst such as acetic acid or hydrochloric acid under reflux conditions . The resulting intermediate is then esterified to form the desired methyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of green chemistry principles, such as solvent-free conditions or recyclable catalysts, can enhance the sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form carbazole derivatives with different oxidation states.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, selenium dioxide, pyridinium chlorochromate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, sulfonyl chlorides.

Major Products Formed:

Oxidation: Carbazole derivatives with different oxidation states.

Reduction: Alcohol derivatives.

Substitution: Functionalized carbazole derivatives.

Vergleich Mit ähnlichen Verbindungen

- 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid

- 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide

- 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxaldehyde

Comparison: Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate is unique due to its ester functional group, which can influence its reactivity and solubility compared to other similar compounds. The ester group also allows for further functionalization, making it a versatile intermediate in organic synthesis .

Biologische Aktivität

Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate is a heterocyclic compound belonging to the carbazole family, known for its diverse biological activities and potential applications in pharmaceuticals and materials science. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

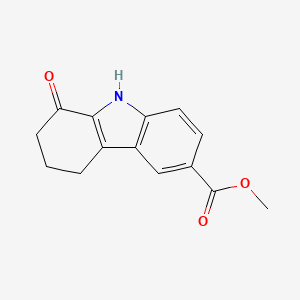

Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate features a complex tricyclic structure that includes a benzene ring fused with a pyrrole and cyclohexene ring. Its molecular formula is , characterized by the presence of a carbonyl group and a methoxy group which significantly influence its chemical reactivity and biological interactions.

Antitumor Activity

Research indicates that methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate exhibits significant antitumor properties. It has been shown to interact with various cellular pathways that regulate cell growth and apoptosis. For instance:

- Cell Cycle Inhibition : The compound has been reported to induce G0/G1 phase arrest in cancer cells, thereby inhibiting proliferation.

- Apoptotic Pathways : It activates caspase cascades leading to programmed cell death in several cancer cell lines .

Antimicrobial Activity

The compound has demonstrated broad-spectrum antimicrobial activity against both bacterial and fungal strains. Its efficacy can be attributed to:

- Membrane Disruption : Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate disrupts microbial cell membranes.

- Inhibition of Enzymatic Function : It interferes with essential microbial enzymes, leading to cell death .

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy in Cell Lines

A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate resulted in a dose-dependent reduction in cell viability. The IC50 values were determined to be approximately 15 µM for MCF-7 cells. This suggests a potent antitumor effect that warrants further investigation into its potential as a chemotherapeutic agent .

Synthetic Routes and Biochemical Interactions

The synthesis of methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate typically involves the Fischer indole synthesis method. This process utilizes phenylhydrazine and cyclohexanone under acidic conditions to yield the desired compound.

In terms of biochemical interactions:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.

- Receptor Modulation : Preliminary studies suggest it may act as an antagonist for receptors linked to inflammatory processes.

Eigenschaften

IUPAC Name |

methyl 8-oxo-5,6,7,9-tetrahydrocarbazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-18-14(17)8-5-6-11-10(7-8)9-3-2-4-12(16)13(9)15-11/h5-7,15H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPFHUISTWWSKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC3=C2CCCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00545320 | |

| Record name | Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104904-62-3 | |

| Record name | Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.